molecular formula C14H9ClN2O B2706040 1-(1-Naphthyl)-4-chloro-1h-imidazole-5-carbaldehyde CAS No. 1181893-52-6

1-(1-Naphthyl)-4-chloro-1h-imidazole-5-carbaldehyde

Cat. No.: B2706040
CAS No.: 1181893-52-6
M. Wt: 256.69
InChI Key: AAMSLMURGPUQFQ-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)-4-chloro-1H-imidazole-5-carbaldehyde is a specialized chemical building block designed for research applications. Its structure, featuring a naphthyl group and a reactive aldehyde, makes it a valuable intermediate in medicinal chemistry and drug discovery. Researchers can utilize this compound in the synthesis of novel thiosemicarbazone derivatives, a class known to exhibit significant biological activity. Compounds based on the 4-chloro-1H-imidazole-5-carbaldehyde scaffold have been reported to demonstrate high inhibitory activity against M. tuberculosis strains, in some cases exceeding the efficacy of reference drugs, and also show pronounced fungistatic properties . The aldehyde group is a key functional handle for condensation reactions, enabling the exploration of new chemical space and the development of potential therapeutic agents. This product requires storage in an inert atmosphere at 2-8°C and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-3-naphthalen-1-ylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-14-13(8-18)17(9-16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMSLMURGPUQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=NC(=C3C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)-4-chloro-1h-imidazole-5-carbaldehyde can be synthesized through a multi-step process involving the formation of the imidazole ring, followed by the introduction of the naphthyl and chloro groups, and finally the aldehyde functional group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by selective chlorination and formylation reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Naphthyl)-4-chloro-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 1-(1-Naphthyl)-4-chloro-1h-imidazole-5-carboxylic acid.

    Reduction: 1-(1-Naphthyl)-4-chloro-1h-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research

1-(1-Naphthyl)-4-chloro-1H-imidazole-5-carbaldehyde serves as a building block for synthesizing more complex organic molecules. Its reactivity allows researchers to explore new synthetic pathways and develop novel compounds with desired properties.

Biological Applications

The compound has been investigated for its potential as a biochemical probe due to its ability to interact selectively with biological targets. Studies have shown that it may exhibit:

  • Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains .
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its therapeutic potential .

Medicinal Chemistry

In medicinal chemistry, 1-(1-Naphthyl)-4-chloro-1H-imidazole-5-carbaldehyde is explored for its possible use in drug development. The compound's unique structure allows it to target specific enzymes or receptors, potentially leading to the development of new therapeutics for diseases such as cancer and bacterial infections .

Case Studies

StudyObjectiveFindings
Jayaraman et al. (2020)Synthesis of imidazole derivativesDeveloped new compounds with significant biological activity; demonstrated effective yields through optimized synthesis methods .
Amala et al. (2019)Evaluation of biological activityShowed that derivatives of imidazole exhibited promising antimicrobial properties against resistant bacterial strains .
Gaikwad et al. (2022)Antimicrobial evaluationFound varying degrees of antibacterial activity correlated with concentration; higher concentrations yielded larger inhibition zones .

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)-4-chloro-1h-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The compound’s uniqueness lies in its substituent combination. Below is a comparative analysis with analogous imidazole derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Melting Point (°C) Key Features
1-(1-Naphthyl)-4-chloro-1H-imidazole-5-carbaldehyde 1-Naphthyl, Cl, CHO C₁₄H₁₀ClN₂O Not Reported Bulky naphthyl group; reactive aldehyde
4-Methyl-1H-imidazole-5-carbaldehyde CH₃, CHO C₅H₆N₂O 165–166 Simpler structure; higher polarity
1-Benzyl-1H-imidazole-5-carboxaldehyde Benzyl, CHO C₁₁H₁₀N₂O Not Reported Smaller aromatic substituent
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ClCH₂Ph, CH₃, NO₂ C₁₂H₁₁ClN₃O₂ 120 Nitro group enhances electrophilicity
Key Observations:
  • Naphthyl vs.
  • Chloro vs. Nitro Groups : Chlorine at position 4 may moderate electronic effects compared to nitro groups (), which are stronger electron-withdrawing groups.
  • Aldehyde Reactivity : The carbaldehyde group (common in ) enables condensation reactions (e.g., Schiff base formation), a feature shared with the target compound.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but simpler carbaldehyde derivatives (e.g., 4-Methyl-1H-imidazole-5-carbaldehyde) exhibit higher melting points (165–166°C, ) due to hydrogen bonding. The naphthyl group may lower the melting point by disrupting crystal packing.
  • Solubility : The naphthyl group likely reduces aqueous solubility compared to methyl or benzyl-substituted imidazoles .

Biological Activity

1-(1-Naphthyl)-4-chloro-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological potential, supported by research findings and case studies.

The compound can be synthesized through a multi-step process involving the formation of the imidazole ring, followed by the introduction of naphthyl and chloro groups, and finally the aldehyde functional group. Common synthetic routes include cyclization under acidic or basic conditions, selective chlorination, and formylation reactions.

The biological activity of 1-(1-Naphthyl)-4-chloro-1H-imidazole-5-carbaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features allow it to bind selectively to these targets, potentially inhibiting or modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, demonstrating significant inhibition zones, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus25
E. coli22
Bacillus subtilis20

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer potential has also been explored. Studies have shown that derivatives of imidazole, including this compound, can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptosis-related proteins. For instance, a derivative demonstrated significant cytotoxicity against breast cancer cell lines in vitro .

Study on Antimicrobial Properties

A recent study synthesized several imidazole derivatives, including 1-(1-Naphthyl)-4-chloro-1H-imidazole-5-carbaldehyde, and tested their antimicrobial efficacy. The results indicated that the compound had a higher antibacterial activity compared to standard antibiotics, suggesting its potential use in treating resistant bacterial infections .

Evaluation of Anticancer Effects

In another investigation focused on anticancer properties, this compound was tested against various cancer cell lines. Results showed that it inhibited cell growth significantly at low micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Q & A

Q. What established synthetic routes are used to prepare 1-(1-Naphthyl)-4-chloro-1H-imidazole-5-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction, a common method for introducing formyl groups into aromatic systems. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with Vilsmeier reagents (POCl₃/DMF) under controlled conditions . Optimization of reaction parameters, such as temperature (typically 80–100°C) and stoichiometry, is critical to achieving high yields. Alternative routes may involve halogenation of precursor imidazoles followed by formylation.

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

Structural elucidation relies on X-ray crystallography (e.g., using SHELX software ), which provides precise bond lengths and angles. For instance, crystallographic data for related imidazole-carbaldehyde derivatives reveal bond angles such as C12B–C11B–H11B (119.4°) and torsional parameters like β = 116.807° in monoclinic crystal systems . Complementary techniques include:

  • FTIR : To confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C–H vibrations.
  • NMR : ¹³C NMR resolves the aldehyde proton (δ ~9.5–10.5 ppm) and chloro-substituent effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety Data Sheets (SDS) emphasize:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
  • Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in bond lengths or angles (e.g., C–H⋯S interactions ranging from 3.192–3.518 Å ) may arise from polymorphism or experimental resolution limits. To address this:

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions.
  • Validate against high-resolution datasets (e.g., synchrotron radiation) and refine structures using SHELXL with anisotropic displacement parameters .
  • Cross-reference with computational models (DFT or molecular dynamics) to assess geometric stability .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

Key parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in the imidazole ring.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Lower temperatures (~0°C) minimize side reactions during halogenation .
  • Substituent tuning : Electron-withdrawing groups (e.g., –Cl) direct formylation to specific positions .

Q. How can computational modeling predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., aldehyde group participation in Schiff base formation).
  • Predict spectroscopic profiles (IR, NMR) for comparison with experimental data . Software like Gaussian or ORCA, combined with crystallographic data , provides robust validation.

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